molecular formula C9H8Cl2O2 B3085534 1-(3,4-Dichlorophenyl)-2-methoxyethanone CAS No. 1157136-30-5

1-(3,4-Dichlorophenyl)-2-methoxyethanone

Cat. No.: B3085534
CAS No.: 1157136-30-5
M. Wt: 219.06 g/mol
InChI Key: FABCHFMJRKWQAG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-methoxyethanone is a substituted acetophenone derivative characterized by a dichlorinated aromatic ring (3,4-dichlorophenyl) and a methoxy group attached to the ethanone moiety. Its molecular formula is C₉H₇Cl₂O₂, with a molecular weight of 223.06 g/mol. The compound is listed in commercial catalogs with 95% purity (CAS: 917749-45-2) . Structurally, the 3,4-dichloro substitution on the phenyl ring confers strong electron-withdrawing effects, which influence its reactivity and physical properties, such as solubility and melting point. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmacologically active molecules or intermediates for heterocyclic systems .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABCHFMJRKWQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dichlorophenyl)-2-methoxyethanone can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification through recrystallization or distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-2-methoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-methoxyethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-methoxyethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 1-(3,4-Dichlorophenyl)-2-methoxyethanone, emphasizing differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Substituent Positions Key Features CAS Number Reference
This compound C₉H₇Cl₂O₂ 3,4-Cl₂; 2-OCH₃ Strong electron-withdrawing groups; hydrophobic 917749-45-2
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone C₈H₇ClO₃ 3,4-OH; 2-Cl High polarity due to dihydroxy groups; water-soluble 99-40-1
2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone C₉H₉ClO₃ 4-OH; 3-OCH₃; 2-Cl Mixed electron-donating/withdrawing effects 6344-28-1
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone C₉H₉ClNO₂ 2-NH₂; 3-Cl; 4-OCH₃ Amino group enhances nucleophilicity Not specified
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ 2,4-OCH₃; 2-Cl Electron-donating methoxy groups; moderate reactivity 4783-90-8

Substituent Effects on Reactivity and Solubility

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichloro substituents in the target compound reduce electron density at the ketone group, increasing electrophilicity compared to analogs with methoxy or hydroxyl groups (e.g., 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone) .
  • Hydrophobicity: Dichlorinated derivatives exhibit lower water solubility than hydroxyl-containing analogs. For instance, 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone (CAS 99-40-1) is more polar due to two hydroxyl groups, facilitating solubility in aqueous media .
  • Synthetic Utility: Amino-substituted analogs (e.g., 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone) serve as intermediates for pharmaceuticals, whereas dichlorinated variants are often used in agrochemical synthesis .

Crystallographic and Stability Data

Single-crystal X-ray studies of structurally related compounds, such as 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone, reveal that chloro and methoxy substituents influence molecular packing and stability.

Biological Activity

1-(3,4-Dichlorophenyl)-2-methoxyethanone, commonly referred to as a dichlorophenyl derivative, is a compound characterized by its unique chemical structure and potential biological activities. This compound has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry, due to its interactions with biological systems.

Chemical Structure

The molecular formula for this compound is C10H10Cl2O2. Its structure includes a dichlorophenyl group attached to a methoxyethanone moiety, which contributes to its reactivity and biological activity.

This compound exhibits several mechanisms of action that contribute to its biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
  • Receptor Binding : It may interact with various receptors in the body, influencing signaling pathways that affect cellular functions.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL .
  • Cancer Cell Line Study : In a controlled experiment using human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as confirmed by flow cytometry analysis .

Biological Activity Summary Table

Activity TypeObservationsReferences
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticonvulsantPotential modulation of sodium channels
NeuroprotectiveProtects neuronal cells from oxidative stress

Pharmacological Profile Table

ParameterValue/Description
Molecular FormulaC10H10Cl2O2
Molecular Weight233.09 g/mol
SolubilitySoluble in organic solvents
ToxicityLimited data; further studies required

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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